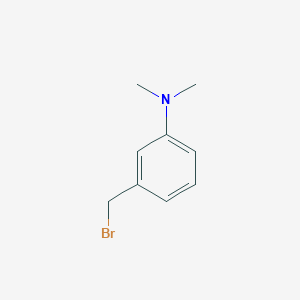

3-(Bromomethyl)-N,N-dimethylbenzenamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

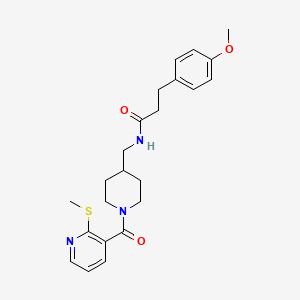

The compound “3-(Bromomethyl)-N,N-dimethylbenzenamine” is a brominated derivative of benzenamine. Brominated compounds are often used in organic synthesis due to their reactivity .

Synthesis Analysis

While specific synthesis methods for “3-(Bromomethyl)-N,N-dimethylbenzenamine” are not available, brominated compounds are generally synthesized through halogenation reactions .Molecular Structure Analysis

The molecular structure of “3-(Bromomethyl)-N,N-dimethylbenzenamine” would likely consist of a benzene ring with a bromomethyl group and a dimethylamine group attached. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis

Brominated compounds are known to be highly reactive and are often used as alkylating reagents for introducing an enone fragment into the structure of a complex molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Bromomethyl)-N,N-dimethylbenzenamine” would depend on its exact molecular structure. Brominated compounds generally have higher densities and boiling points compared to their non-brominated counterparts .Aplicaciones Científicas De Investigación

Boronic Acid Derivatives

Boronic acids are increasingly utilized in diverse areas of research. The interactions of boronic acids with diols and strong Lewis bases (such as fluoride or cyanide anions) make them valuable for various sensing applications. While not directly related to 3-(Bromomethyl)-N,N-dimethylbenzenamine, understanding these derivatives can provide context for broader chemical applications .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests that the compound might interact with organoboron reagents, which are the primary targets in these reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, bromomethyl compounds typically participate in oxidative addition reactions . In these reactions, a metal catalyst, such as palladium, donates electrons to form a new metal-carbon bond . This is followed by a transmetalation step, where the organic group is transferred from boron to palladium .

Biochemical Pathways

The compound’s potential role in suzuki–miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds . These reactions are crucial in the field of organic chemistry for the formation of carbon-carbon bonds .

Pharmacokinetics

Bromomethyl compounds are generally considered to have good reactivity and stability, which could potentially influence their bioavailability .

Result of Action

Its potential role in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of a wide range of organic compounds .

Propiedades

IUPAC Name |

3-(bromomethyl)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-11(2)9-5-3-4-8(6-9)7-10/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHZZAYPXZNJAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-N,N-dimethylbenzenamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)amino]acetamide](/img/structure/B2810908.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2810909.png)

![1-(3-Chloro-4-methylphenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one](/img/structure/B2810914.png)

![2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2810916.png)

![2-(3-benzyl-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2810922.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2810924.png)

![[2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2810925.png)